molecular formula C8H19Cl2N3O B13573197 N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride

Cat. No.: B13573197
M. Wt: 244.16 g/mol
InChI Key: KTCJNBJZIHAQCC-UHFFFAOYSA-N
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Description

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride typically involves the reaction of ethylamine with 2-chloroacetamide in the presence of a base, followed by the addition of piperazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of N-ethyl-2-(piperazin-1-yl)acetamide N-oxide.

    Reduction: Formation of N-ethyl-2-(piperazin-1-yl)ethanol.

    Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride
  • 1-ethyl-4-piperidin-4-yl-piperazine
  • 1-(2-benzhydryloxy-ethyl)-piperazine

Uniqueness

N-ethyl-2-(piperazin-1-yl)acetamidedihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-2-10-8(12)7-11-5-3-9-4-6-11;;/h9H,2-7H2,1H3,(H,10,12);2*1H

InChI Key

KTCJNBJZIHAQCC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1CCNCC1.Cl.Cl

Origin of Product

United States

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